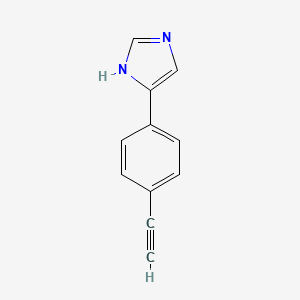

5-(4-ethynylphenyl)-1H-Imidazole

Description

5-(4-Ethynylphenyl)-1H-Imidazole is an imidazole derivative featuring a phenyl ring substituted with an ethynyl (-C≡CH) group at the para position, attached to the 5th position of the imidazole core. The ethynyl group confers unique electronic and steric properties, distinguishing it from other substituted imidazoles.

Properties

IUPAC Name |

5-(4-ethynylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFLCIMJKRPVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethynylphenyl)-1H-Imidazole typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .

Industrial Production Methods

In industrial settings, the Sonogashira coupling reaction is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethynylphenyl)-1H-Imidazole undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted phenyl-imidazole compounds.

Scientific Research Applications

5-(4-ethynylphenyl)-1H-Imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-ethynylphenyl)-1H-Imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects: The ethynyl group’s sp-hybridization introduces electron-withdrawing character, akin to -NO₂ and -CF₃ , but with reduced steric hindrance compared to bulkier groups like -OCH₃ .

- Synthetic Flexibility: Ethynyl groups are amenable to Sonogashira or click chemistry, offering pathways absent in methoxy or nitro analogs.

- Biological Interactions : Para-substituted phenyl groups (e.g., -OCH₃ in , -CF₃ in ) modulate enzyme binding via steric and electronic effects. Ethynyl’s linearity may enhance penetration into hydrophobic enzyme pockets.

Physicochemical Properties

- IR Spectroscopy : Ethynyl groups exhibit characteristic C≡C stretches (~2100 cm⁻¹), distinct from C=O (1661 cm⁻¹ in ) or aromatic C-H stretches.

Biological Activity

5-(4-Ethynylphenyl)-1H-imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a five-membered imidazole ring substituted with a 4-ethynylphenyl group. The presence of the ethynyl group enhances its chemical reactivity and biological properties, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial efficacy of selected imidazole derivatives:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 20 | |

| Imidazole Derivative A | E. coli | 25 | |

| Imidazole Derivative B | Bacillus subtilis | 22 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation. For example, a derivative of imidazole was found to surpass the efficacy of cisplatin in treating colorectal and breast cancer cell lines, with IC50 values indicating significant cytotoxicity . The following table illustrates the comparative IC50 values for selected compounds:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | DLD-1 (Colorectal) | 57.4 | |

| Cisplatin | DLD-1 | >100 | |

| Compound II1 | MCF-7 (Breast) | 79.9 |

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biological pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activities of imidazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of multiple imidazole derivatives against resistant bacterial strains, demonstrating that modifications to the imidazole structure significantly enhanced antimicrobial potency .

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that imidazole derivatives could induce apoptosis through mitochondrial pathways, independent of p53 status, highlighting their potential as therapeutic agents for resistant cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.